molecular formula C11H16FNO3S B4439193 N-(tert-butyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(tert-butyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B4439193
M. Wt: 261.32 g/mol
InChI Key: IEIVDXBSFAAJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as TFMSA, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in organic synthesis, pharmaceuticals, and materials science. The compound is a white crystalline solid that has a molecular weight of 301.36 g/mol and a melting point of 144-146°C.

Mechanism of Action

The mechanism of action of TFMSA as a carbonic anhydrase inhibitor is based on the formation of a reversible covalent bond between the sulfonamide group of TFMSA and the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. The exact mechanism of action of TFMSA as a protecting group for amines is not well understood, but it is believed to involve the formation of a stable amide bond between the sulfonamide group of TFMSA and the amine group of the substrate.
Biochemical and Physiological Effects:
TFMSA has been shown to have low toxicity in animal studies. It is rapidly metabolized in the body and excreted through the urine. TFMSA has been reported to have a mild irritant effect on the skin and eyes, but no significant adverse effects have been observed in animal studies. TFMSA has been shown to have a moderate inhibitory effect on carbonic anhydrase, which makes it a potential candidate for the development of carbonic anhydrase inhibitors as therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFMSA is its ease of synthesis and purification. It is also relatively inexpensive compared to other sulfonamide protecting groups. TFMSA is stable under a wide range of reaction conditions and can be easily removed from the substrate after the reaction is complete. However, one of the limitations of TFMSA is its low solubility in water, which can make it difficult to work with in some reactions. TFMSA is also not compatible with acidic or basic conditions, which limits its use in some reactions.

Future Directions

There are several potential future directions for the research and development of TFMSA. One area of interest is the development of more potent carbonic anhydrase inhibitors based on the structure of TFMSA. Another area of interest is the synthesis of novel compounds using TFMSA as a building block. TFMSA could also be explored as a potential drug intermediate for the development of new therapeutic agents. Finally, the use of TFMSA in materials science could be further explored for the synthesis of novel metal-organic frameworks with potential applications in catalysis and gas storage.

Scientific Research Applications

TFMSA has been widely used in organic synthesis as a sulfonamide protecting group for amines. It is also used as a reagent in the synthesis of various compounds such as heterocycles, sulfonamides, and amino acids. In addition, TFMSA has potential applications in the pharmaceutical industry as a drug intermediate. It has been reported that TFMSA can act as a potent inhibitor of carbonic anhydrase, which is a key enzyme involved in the regulation of acid-base balance in the body. TFMSA has also been used in materials science as a building block for the synthesis of metal-organic frameworks.

properties

IUPAC Name

N-tert-butyl-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVDXBSFAAJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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